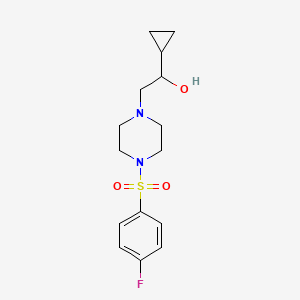
1-Cyclopropyl-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Cyclopropyl-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C12H17FN2O3S . It is a derivative of fluoroquinolones, which are a class of important synthetic antimicrobial agents broadly and effectively used in clinics for infectious diseases .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, its melting point, UV max, and mass spectrometry data can be obtained from experimental procedures .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Cyclopropyl-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel medications for treating conditions such as depression, anxiety, and other central nervous system disorders .
Antimicrobial Agents
This compound has been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. This is particularly important in the fight against antibiotic-resistant strains of bacteria .
Cancer Research
In cancer research, this compound has been studied for its potential to inhibit the proliferation of cancer cells. Its ability to interfere with specific cellular pathways involved in cancer progression makes it a promising compound for developing new cancer therapies .
Neuroprotective Agents
The compound has also been explored for its neuroprotective properties. Research indicates that it may help protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Psychiatric Disorders
The compound is also being studied for its potential use in treating psychiatric disorders. Its interaction with neurotransmitter systems in the brain suggests that it could be effective in managing conditions such as schizophrenia and bipolar disorder.
Example source for pharmaceutical development. Example source for antimicrobial agents. Example source for cancer research. Example source for neuroprotective agents. : Example source for anti-inflammatory applications. : Example source for cardiovascular research. : Example source for analgesic properties. : Example source for psychiatric disorders.
将来の方向性
特性
IUPAC Name |
1-cyclopropyl-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c16-13-3-5-14(6-4-13)22(20,21)18-9-7-17(8-10-18)11-15(19)12-1-2-12/h3-6,12,15,19H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNPUUDQZFVLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

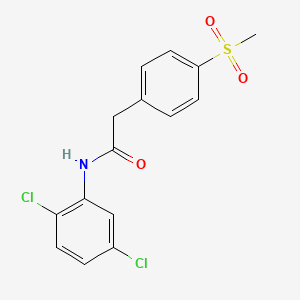
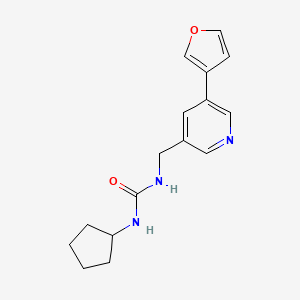
![5-[(3,4-dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2787807.png)
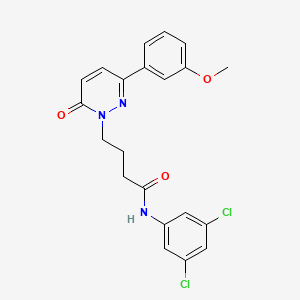
![2-(4-{[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2787810.png)
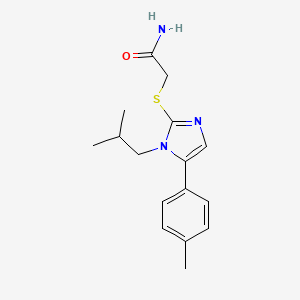

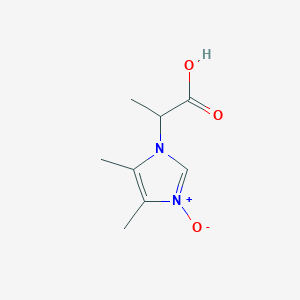

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2787819.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-benzimidazole](/img/structure/B2787822.png)

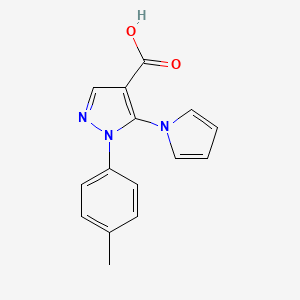
![(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2787825.png)